molecular formula C12H19N3O2 B1491630 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one CAS No. 1469069-20-2

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one

Cat. No.: B1491630
CAS No.: 1469069-20-2
M. Wt: 237.3 g/mol
InChI Key: XQLBNGKVJIOSIV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazolyl group substituted at the 3 and 5 positions with methyl groups and a hydroxypyrrolidinyl group attached to the propanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The pyrazole nitrogen atoms can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones or carboxylic acids.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Substituted pyrazoles or pyrazolines.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand in biological studies to understand protein interactions.

  • Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: Application in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)trimethylsilane

Uniqueness: This compound is unique due to its specific structural features, such as the presence of both the hydroxypyrrolidinyl group and the dimethylated pyrazole ring. These features may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is a synthetic derivative featuring a pyrazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N4OC_{12}H_{18}N_4O, with a molar mass of approximately 234.30 g/mol. The structure includes a pyrazole ring and a hydroxypyrrolidine group, which may contribute to its biological properties.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A study indicated that pyrazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis and function .

Anticancer Properties

Several studies have investigated the anticancer effects of pyrazole derivatives. The compound has been noted for its potential to induce apoptosis in cancer cells. For example, derivatives with similar structural features have shown activity against human cancer cell lines, suggesting that the incorporation of the hydroxypyrrolidine moiety may enhance cytotoxic effects by promoting cell cycle arrest and apoptosis .

Anti-inflammatory Effects

Pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation. The specific compound may demonstrate similar effects, making it a candidate for further investigation in inflammatory disease models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Cell Cycle Modulation : It may interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
  • Anti-inflammatory Pathways : By modulating inflammatory pathways, the compound can potentially reduce tissue damage associated with chronic inflammation.

Study 1: Antimicrobial Efficacy

A study published in Journal of Heterocyclic Chemistry examined various pyrazole derivatives, including those structurally related to our compound. Results indicated that these compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications at the pyrazole ring could enhance antimicrobial potency .

Study 2: Anticancer Activity

Another research article focused on the anticancer properties of pyrazole derivatives against breast cancer cell lines. The study found that certain modifications led to increased cytotoxicity and apoptosis induction compared to standard treatments. The findings suggest that further exploration of the hydroxypyrrolidine incorporation could yield promising results in cancer therapy .

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-7-10(2)15(13-9)6-4-12(17)14-5-3-11(16)8-14/h7,11,16H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLBNGKVJIOSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)N2CCC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Reactant of Route 4
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Pyrrolidin-1-ium-3-ol
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Reactant of Route 6
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one

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